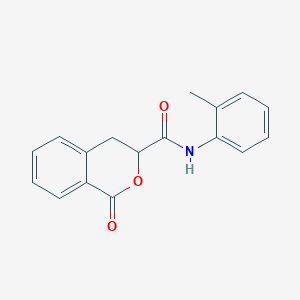
N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
説明
N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MI-1 is a heterocyclic compound containing both a lactone and an amide functional group.
作用機序
The mechanism of action of N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to inhibit the activity of the proteasome, a cellular complex responsible for degrading proteins. This inhibition can lead to the accumulation of damaged or misfolded proteins, which can induce apoptosis in cancer cells. N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation. This inhibition may be responsible for N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide's anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to induce apoptosis and inhibit cell growth. In immune cells, N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to inhibit the production of inflammatory cytokines. In neuronal cells, N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to protect against oxidative stress and neurotoxicity.
実験室実験の利点と制限
N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, including:
1. Further investigation of its mechanism of action and potential side effects.
2. Development of more potent and selective N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide analogs for specific applications.
3. Investigation of N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide's potential applications in other fields, such as infectious diseases and metabolic disorders.
4. Study of N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide's potential as a therapeutic agent in animal models and clinical trials.
In conclusion, N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound with potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. The synthesis method of N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is relatively simple, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several future directions for research on N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, which could lead to the development of new therapeutic agents and a better understanding of its potential applications.
科学的研究の応用
N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has also been studied for its anti-inflammatory effects, which may be useful in treating inflammatory diseases such as arthritis. Additionally, N-(2-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been investigated for its potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-methylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-6-2-5-9-14(11)18-16(19)15-10-12-7-3-4-8-13(12)17(20)21-15/h2-9,15H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSCVFYEHCMWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,8-dimethyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4109752.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4109757.png)
![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4109765.png)
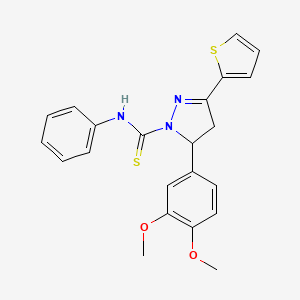
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4109780.png)
![1-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4109784.png)
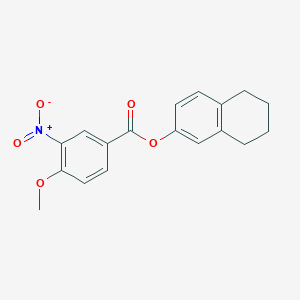
![2-methyl-4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4109789.png)
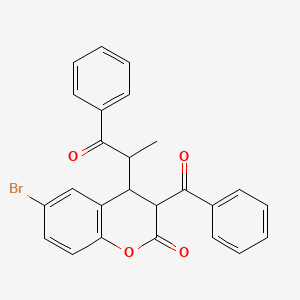
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B4109807.png)
![1-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B4109813.png)
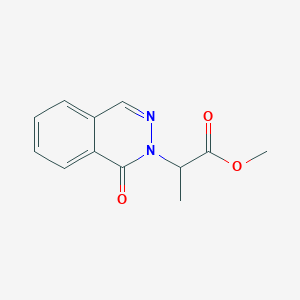
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4109825.png)
![2,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4109848.png)